

# Chemical structure and properties of (1R,3S)-RSL3

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## Compound of Interest

Compound Name: (1R,3S)-RSL3

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An In-depth Technical Guide to **(1R,3S)-RSL3**: A Potent Inducer of Ferroptosis

## Abstract

**(1R,3S)-RSL3**, also known as RAS-selective lethal 3, is a potent and specific small molecule inducer of ferroptosis, a form of iron-dependent, non-apoptotic cell death.<sup>[1][2]</sup> It functions primarily through the direct inhibition of glutathione peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid peroxides.<sup>[1][3][4][5]</sup> This inactivation leads to the accumulation of lipid-based reactive oxygen species (ROS), culminating in oxidative cell death.<sup>[1]</sup> **(1R,3S)-RSL3** has become an indispensable chemical probe for studying the mechanisms of ferroptosis and holds therapeutic potential, particularly for cancers harboring oncogenic RAS mutations, which exhibit heightened sensitivity to this compound.<sup>[1][6][7]</sup> This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental applications of **(1R,3S)-RSL3** for researchers in cell biology and drug development.

## Chemical Structure and Physicochemical Properties

**(1R,3S)-RSL3** is a beta-carboline derivative with the chemical name (1S,3R)-Methyl 2-(2-chloroacetyl)-2,3,4,9-tetrahydro-1-[4-(methoxycarbonyl)phenyl]-1H-pyrido[3,4-b]indole-3-carboxylate.<sup>[1][3][5]</sup> Its biological activity is highly stereospecific, with the (1S,3R) enantiomer being the active form, while other diastereomers, such as (1R,3R)-RSL3, are considered inactive and can be used as negative controls.<sup>[3][8][9]</sup>

Table 1: Physicochemical Properties of (1S,3R)-RSL3

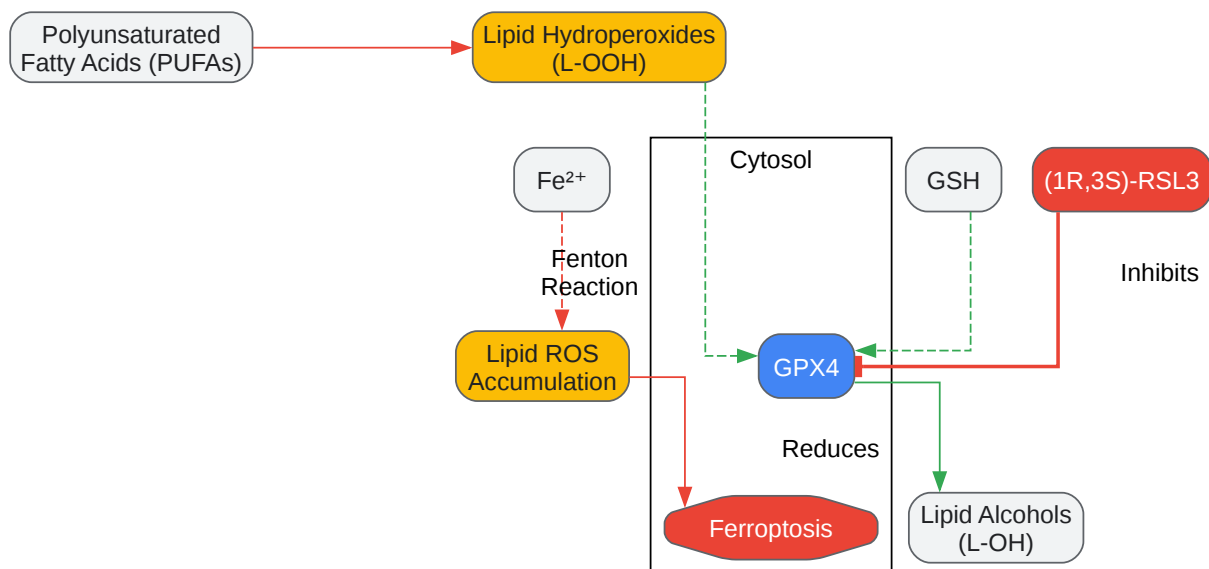
Property	Value	Reference(s)
IUPAC Name	methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,4a,9,9a-hexahydropyrido[3,4-b]indole-3-carboxylate	[10]
Synonyms	RSL3, (1S,3R)-RSL3, RAS-selective lethal compound 3	[1][6][7]
CAS Number	1219810-16-8	[1][3][6]
Molecular Formula	C <sub>23</sub> H <sub>21</sub> ClN <sub>2</sub> O <sub>5</sub>	[3][6][11]
Molecular Weight	440.88 g/mol	[1][3][6]
Purity	≥98%	[3][5][11]
Appearance	Crystalline solid	[11]
Solubility	DMSO: ~30-100 mM (e.g., 30 mg/mL, 88 mg/mL) Ethanol: ~25 mg/mL Water: Insoluble	[3][6][11]
Storage and Stability	Store as a solid at -20°C for ≥4 years.[11] In solvent, store at -80°C for up to 1 year or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. [6]	

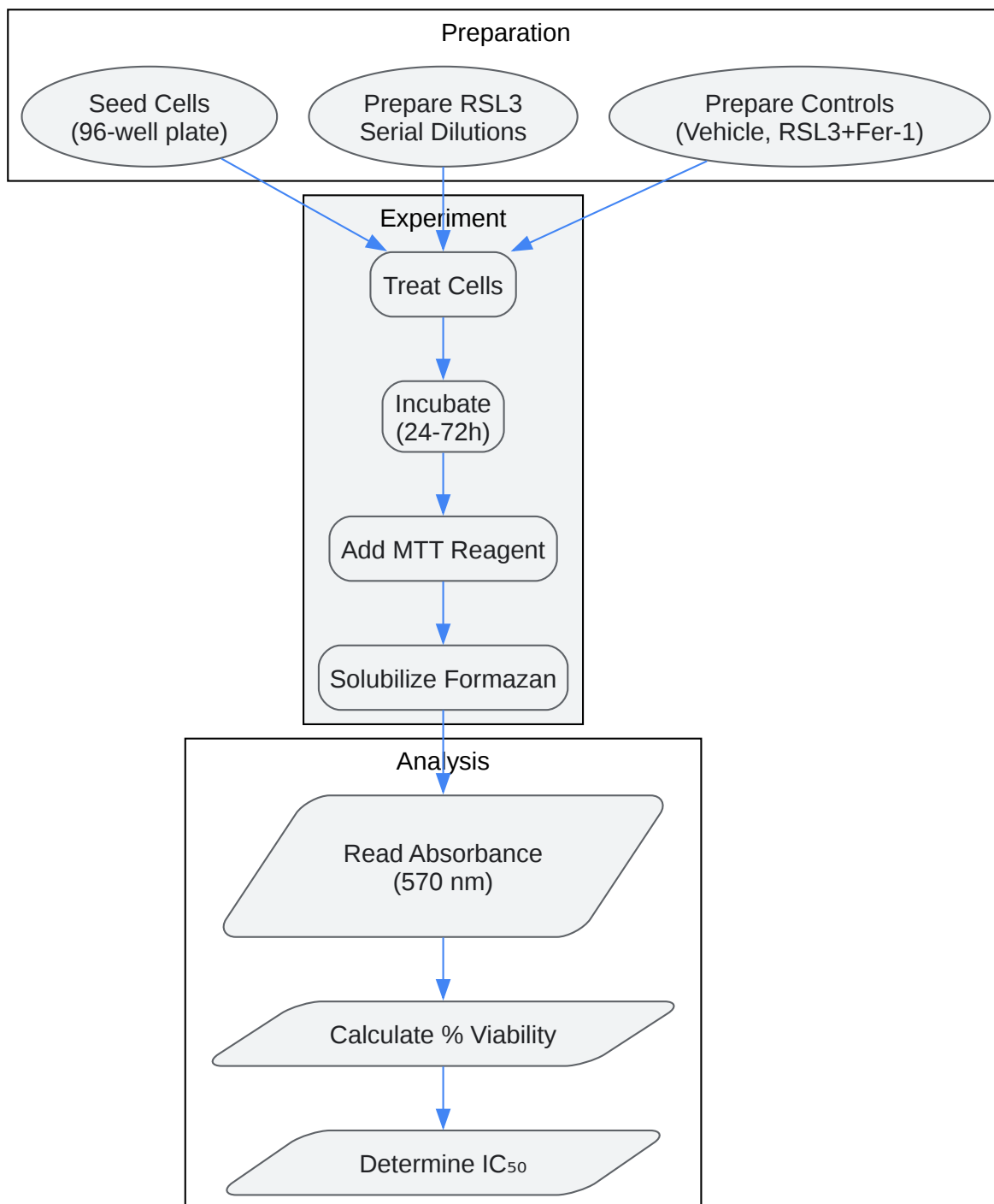
## Mechanism of Action

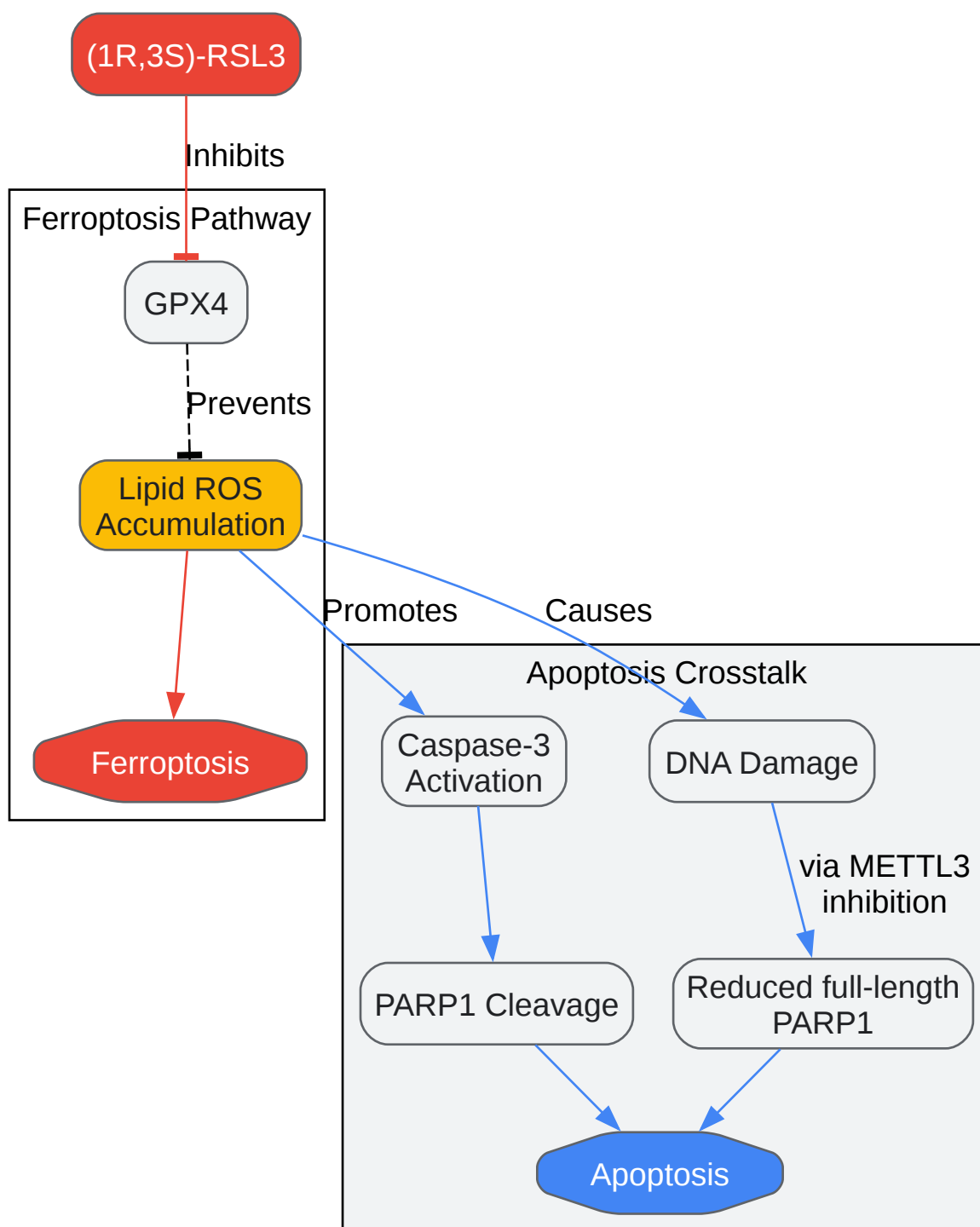
**(1R,3S)-RSL3** is classified as a Class 2 ferroptosis inducer (FIN), meaning it acts by directly inhibiting the core ferroptosis-suppressing enzyme, GPX4, without depleting cellular glutathione (GSH) levels.[4]

## Primary Target: Glutathione Peroxidase 4 (GPX4)

The canonical mechanism of RSL3 involves the covalent binding and inactivation of GPX4.[4] [6] GPX4 is a unique selenoprotein that utilizes GSH to reduce toxic lipid hydroperoxides (L-OOH) into non-toxic lipid alcohols (L-OH), thereby protecting cell membranes from oxidative damage.[1][4] The chloroacetamide moiety of RSL3 is electrophilic and is thought to react with the nucleophilic selenocysteine residue at the active site of GPX4, leading to its irreversible inhibition.[12] The inactivation of GPX4 prevents the detoxification of lipid peroxides, leading to their rapid accumulation, subsequent membrane damage, and iron-dependent cell death known as ferroptosis.[1][4]







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